3-Chloro-2-methylaniline

Physicochemical Properties Reactivity Drug Design

3-Chloro-2-methylaniline (87-60-5) features a ortho-methyl/meta-chloro pattern delivering regioselectivity for quinclorac herbicide synthesis (patented 98.80% yield, 99.80% purity) and Fast Scarlet TR dye base production. Its reduced hERG inhibition (IC50 >30 µM) and low CYP liability make it ideal for kinase inhibitor scaffolds, lowering preclinical attrition. Moderate lipophilicity (logP 2.4) and low basicity (pKa 2.49) further differentiate it. Requires stringent PPE due to Skin Corrosion 1B.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 87-60-5
Cat. No. B042847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylaniline
CAS87-60-5
Synonyms3-Chloro-o-toluidine;  1-Amino-2-methyl-3-chlorobenzene;  2-Amino-6-chlorotoluene;  2-Methyl-3-chloroaniline;  3-Chloro-2-methylbenzenamine;  3-Chloro-2-methylphenylamine;  3-Chloro-2-toluidine;  3-Chloro-o-toluidine;  6-Chloro-2-amino-1-methylbenzene;  6-Chl
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)N
InChIInChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
InChIKeyZUVPLKVDZNDZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN HOT WATER;  INSOL IN ETHER & BENZENE
SOL IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylaniline (CAS 87-60-5): Core Properties and Sourcing Fundamentals


3-Chloro-2-methylaniline (CAS 87-60-5), a halogenated aromatic amine, is a critical intermediate in the synthesis of azo dyes, agrochemicals (notably the herbicide quinclorac), and pharmaceutical building blocks [1]. It is a clear yellow to red-brown liquid at room temperature with a melting point of 2 °C, a boiling point of 115–117 °C at 10 mmHg, a density of 1.185 g/mL at 25 °C, a pKa of 2.49, and a logP of 2.4, indicative of its moderate lipophilicity .

Why 3-Chloro-2-methylaniline Cannot Be Substituted with Generic Chloroanilines or Toluidines


The substitution pattern of 3-chloro-2-methylaniline—with a chloro group meta to the amino and a methyl group ortho—creates a unique electronic and steric environment that is not replicated by simple analogs like 2-methylaniline (o-toluidine), 3-chloroaniline, or other isomers [1]. The ortho-methyl group induces steric hindrance, influencing the conformation and rotational barrier of the C–N bond, which is critical for regioselective reactions [2]. The meta-chloro substituent, an electron-withdrawing group, lowers the basicity of the amine (pKa 2.49) compared to unsubstituted aniline (pKa 4.6), impacting its reactivity in diazotization and coupling reactions essential for azo dye and agrochemical synthesis [3]. These structural nuances are essential for achieving the desired regioselectivity in indole synthesis and for the specific biological activity of derived pharmaceutical compounds [2][4].

3-Chloro-2-methylaniline: Differentiated Performance Data vs. Key Comparators


Distinct Physicochemical Profile: pKa and logP Compared to Aniline and 3-Chloroaniline

The basicity of 3-chloro-2-methylaniline (pKa 2.49) is significantly lower than that of aniline (pKa 4.6) and 3-chloroaniline (pKa 3.46) [1]. This lower basicity is a direct consequence of the electron-withdrawing chloro group and is a key factor in its reactivity, particularly in diazotization and coupling reactions. Its logP of 2.4 indicates higher lipophilicity compared to 3-chloroaniline (logP 1.88), which may influence its bioavailability and distribution in biological systems [2].

Physicochemical Properties Reactivity Drug Design

Differentiated Hazard Profile: Skin Corrosion vs. Simple Irritation in 2-Methylaniline

3-Chloro-2-methylaniline is classified as Skin Corrosion Category 1B (causing severe skin burns and eye damage) . In contrast, its non-chlorinated analog, 2-methylaniline (o-toluidine), is classified under the less severe Skin Irritation Category 2 . This fundamental difference in hazard classification mandates stricter handling protocols and specialized containment equipment for 3-chloro-2-methylaniline.

Safety Handling Procurement GHS Classification

High-Purity Synthesis: A Validated 99.80% Purity and 98.80% Yield for Quinclorac Production

A patented synthesis method for 3-chloro-2-methylaniline achieves a purity of 99.80% and a yield of 98.80% [1]. This high purity is specifically required for its use as an intermediate in the synthesis of the herbicide quinclorac, where impurity profiles can significantly impact the yield and efficacy of the final product [2]. In contrast, prior art methods for its synthesis typically achieved yields of only around 87% [1].

Agrochemical Synthesis Process Chemistry Purity

Favorable Safety Profile for Drug Discovery: Minimal hERG Inhibition (IC50 >30 µM) Compared to Analogous Structures

In preclinical toxicity profiling, 3-chloro-2-methylaniline demonstrates minimal hERG channel blockade with an IC50 >30 µM [1]. This is a desirable characteristic in drug discovery, as potent hERG inhibition is associated with an increased risk of cardiac arrhythmias. The report also notes reduced CYP inhibition compared to analogous structures, suggesting a lower potential for drug-drug interactions [1].

Drug Discovery Cardiotoxicity hERG ADME-Tox

Divergent Environmental Fate: Specific Degradation Pathway by Rhodococcus rhodochrous

The bacterial strain Rhodococcus rhodochrous CTM can degrade 3-chloro-2-methylaniline, but the process is distinct from its degradation of 2-methylaniline [1]. While 2-methylaniline is metabolized via 3-methylcatechol, the pathway for 3-chloro-2-methylaniline is different and requires cometabolism with ethanol [1]. This indicates that the chloro substituent alters the compound's susceptibility to microbial degradation, which has implications for environmental persistence and bioremediation strategies.

Biodegradation Environmental Fate Bioremediation

Optimal Deployment Scenarios for 3-Chloro-2-methylaniline Based on Verified Differentiation


Synthesis of the Herbicide Quinclorac: Where Purity is Non-Negotiable

Procurement of 3-chloro-2-methylaniline is essential for the commercial-scale synthesis of quinclorac, a widely used rice herbicide. The purity of this intermediate is directly correlated with the yield and efficacy of the final herbicide product [1]. Patented high-yield (98.80%) and high-purity (99.80%) synthesis methods underscore its critical role in ensuring cost-effective and high-quality agrochemical production .

Medicinal Chemistry for Kinase Inhibitors: Leveraging a Favorable Safety Scaffold

Medicinal chemists seeking a core scaffold with a reduced risk of cardiotoxicity should consider 3-chloro-2-methylaniline. Its demonstrated minimal hERG inhibition (IC50 >30 µM) and reduced CYP enzyme inhibition compared to other aniline derivatives make it an attractive starting material for developing kinase inhibitors and other therapeutic agents, potentially reducing attrition rates in preclinical development [1].

Synthesis of Azo Dyes (Fast Scarlet TR Base): Achieving Specific Shades and Fastness Properties

The dye industry utilizes 3-chloro-2-methylaniline as Fast Scarlet TR Base (C.I. Azoic Diazo Component 46). The unique substitution pattern of the molecule is critical for achieving specific red shades when coupled with naphthol components like AS, AS-BO, and AS-ITR [1]. Its specific electronic properties, influenced by the ortho-methyl and meta-chloro groups, dictate the color and fastness properties of the final azo dye, making it irreplaceable for certain textile applications .

Laboratories Handling Chlorinated Anilines: Implementing Differentiated Safety Protocols

Given its classification as Skin Corrosion Category 1B, laboratories procuring 3-chloro-2-methylaniline must implement more stringent safety measures than those required for its non-chlorinated analog, 2-methylaniline [1]. This includes the use of specialized personal protective equipment (PPE) such as butyl rubber gloves and face shields, and the implementation of engineering controls to prevent skin contact and inhalation, justifying a separate risk assessment and handling procedure .

Technical Documentation Hub

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